molecular formula C10H7BrClF3O2 B6290938 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 2432849-12-0

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6290938
CAS No.: 2432849-12-0
M. Wt: 331.51 g/mol
InChI Key: BLUACIFTXQZVKL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is an organic compound featuring a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethyl can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
  • 4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)(morpholino)methanone

Uniqueness

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClF3O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUACIFTXQZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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